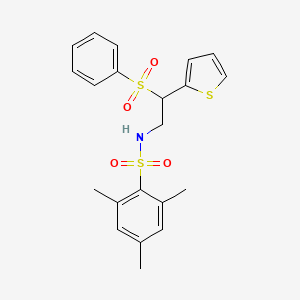
2,4,6-trimethyl-N-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-trimethyl-N-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of sulfonamide compounds and has been found to exhibit a wide range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 2,4,6-trimethyl-N-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide involves the inhibition of enzymes by binding to the active site of the enzyme. The sulfonamide group of the compound binds to the zinc ion in the active site of the enzyme, thereby inhibiting its activity. The thiophene and phenyl groups of the compound provide additional interactions with the enzyme, thereby increasing the potency of inhibition.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been found to exhibit anti-inflammatory effects by inhibiting the activity of the enzyme carbonic anhydrase, which is involved in the production of pro-inflammatory mediators. It has also been found to exhibit anti-cancer effects by inhibiting the activity of metalloproteinases, which are involved in the invasion and metastasis of cancer cells. Additionally, it has been found to exhibit anti-bacterial effects by inhibiting the activity of proteases, which are involved in the pathogenesis of bacterial infections.
Advantages and Limitations for Lab Experiments
2,4,6-trimethyl-N-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide has several advantages for lab experiments. It exhibits potent inhibitory activity against a wide range of enzymes, which makes it a valuable tool for studying enzyme function and inhibition. It is also relatively easy to synthesize and purify, which makes it a cost-effective reagent for lab experiments. However, one limitation of this compound is that it may exhibit non-specific inhibition of enzymes due to its sulfonamide group, which may bind to other metal ions in the active site of enzymes.
Future Directions
There are several future directions for the study of 2,4,6-trimethyl-N-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide. One direction is to explore its potential applications in the development of new anti-inflammatory, anti-cancer, and anti-bacterial drugs. Another direction is to study its mechanism of action in more detail, particularly its interactions with enzymes and metal ions in the active site of enzymes. Additionally, it may be useful to explore the potential of this compound as a tool for studying enzyme function and inhibition in complex biological systems.
Synthesis Methods
The synthesis of 2,4,6-trimethyl-N-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 2-(phenylsulfonyl)-2-(thiophen-2-yl)ethylamine in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields the desired product in good yields. The purity of the product can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
2,4,6-trimethyl-N-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit potent inhibitory activity against a wide range of enzymes such as carbonic anhydrase, metalloproteinases, and proteases. It has also been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial activities.
properties
IUPAC Name |
N-[2-(benzenesulfonyl)-2-thiophen-2-ylethyl]-2,4,6-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4S3/c1-15-12-16(2)21(17(3)13-15)29(25,26)22-14-20(19-10-7-11-27-19)28(23,24)18-8-5-4-6-9-18/h4-13,20,22H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGELOYKAYKCJMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

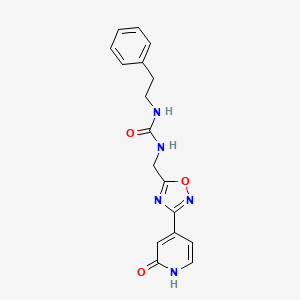

![5-[(4-methylphenyl)sulfanyl]-2-phenyl-1H-imidazole-4-carbaldehyde N-phenylhydrazone](/img/structure/B2856482.png)
![1-[(2S)-2-(1,2-Oxazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2856483.png)
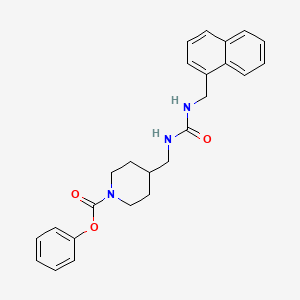
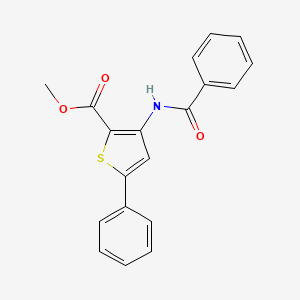
![(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2856487.png)
![N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]-4,4-dimethyl-5-methylidene-1,3-thiazol-2-amine](/img/structure/B2856488.png)

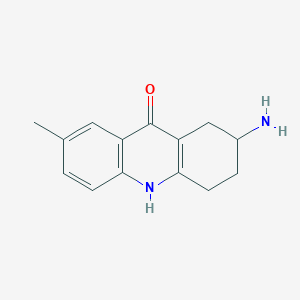
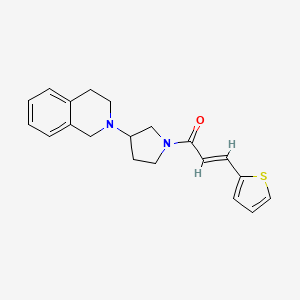
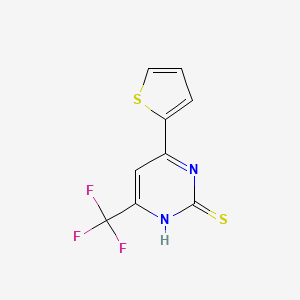
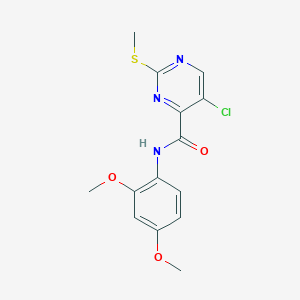
![1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide](/img/structure/B2856500.png)